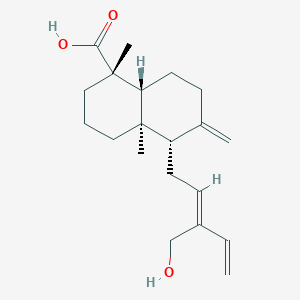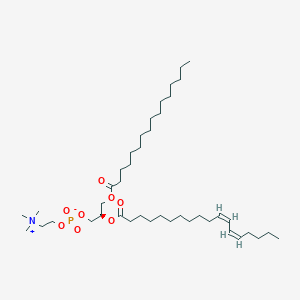
1-hexadecanoyl-2-(11Z,13Z-octadecadienoyl)-sn-glycero-3-phosphocholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PC(16:0/18:2(11Z,13Z)) is a phosphatidylcholine 34:2.
Scientific Research Applications
Synthesis Techniques and Chemical Properties
- 1-Hexadecanoyl-2-(11Z,13Z-octadecadienoyl)-sn-glycero-3-phosphocholine has been synthesized using techniques involving lipoxygenase-catalysed peroxidation, lipase-catalysed stearoylation, and dicyclohexyl carbodiimide-mediated esterification. This process ensures purity and specific regio- and stereo-chemical configurations (Baba et al., 1990).
- Studies have also focused on determining the critical micellar concentration of various phosphocholine derivatives, including those with 1-O-hexadecanoyl groups. These studies use techniques like NMR, gas liquid chromatography, and surface tension measurements (Kramp et al., 1984).
Applications in Lipid Analysis and Biochemistry
- Phospholipids bearing 1-hexadecanoyl and similar groups have been synthesized for studying their biological and toxicological properties, such as in the context of arsenic-containing phosphatidylcholines found in herring caviar (Guttenberger et al., 2017).
- Research has been conducted on the acetylcholine-like effects of phosphocholine derivatives on exocrine secretory glands, exploring the stimulation of amylase release and other cellular functions (Söling et al., 1984).
Polymerization and Structural Studies
- Investigations into the polymerization of phospholipids containing 1-hexadecanoyl groups have been conducted, particularly in the context of creating stable microcapsules or polymerized vesicles. These studies are crucial for understanding the structural properties and potential applications of these compounds in nanotechnology and material sciences (Takeoka et al., 1995).
- Additional studies have focused on the phase properties and molecular organization of phosphatidylcholine/phosphatidylethanolamine bilayers using compounds like 1-hexadecanoyl-2-(11Z,13Z-octadecadienoyl)-sn-glycero-3-phosphocholine, which provide insights into the behavior of lipid membranes (Ahn & Yun, 1999).
properties
Product Name |
1-hexadecanoyl-2-(11Z,13Z-octadecadienoyl)-sn-glycero-3-phosphocholine |
|---|---|
Molecular Formula |
C42H80NO8P |
Molecular Weight |
758.1 g/mol |
IUPAC Name |
[(2R)-3-hexadecanoyloxy-2-[(11Z,13Z)-octadeca-11,13-dienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C42H80NO8P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h12,14,16,18,40H,6-11,13,15,17,19-39H2,1-5H3/b14-12-,18-16-/t40-/m1/s1 |
InChI Key |
SRVZLYMJPFUQMZ-GAFNOKDPSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCC/C=C\C=C/CCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCC=CC=CCCCC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



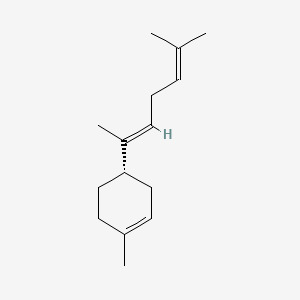
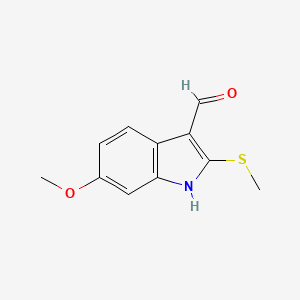
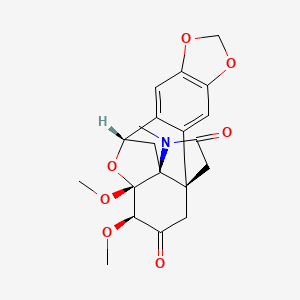
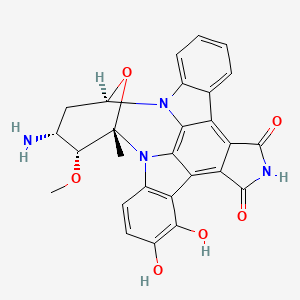
![(2R,3S,4S,5R)-3-[[(1S,3S,4S,5R,8R)-4,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-2,4,5,6-tetrahydroxyhexanal](/img/structure/B1265223.png)
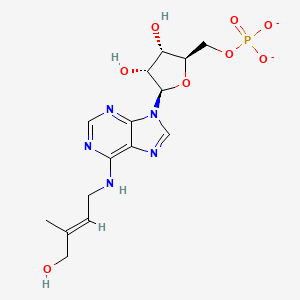
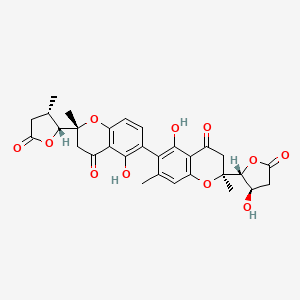
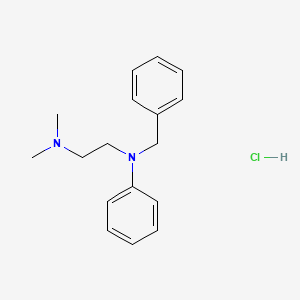
![4-[5-Amino-3-methyl-4-[oxo-[3-(trifluoromethyl)phenyl]methyl]-2-thiophenyl]butanoic acid](/img/structure/B1265231.png)
![(E)-3-[(5R,6S)-5,6-dihydroxycyclohexa-1,3-dienyl]acrylic acid](/img/structure/B1265233.png)
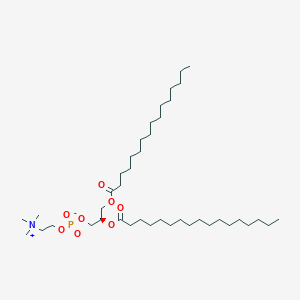
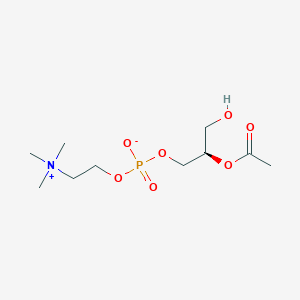
![1-[(11Z)-octadecenoyl]-2-octadecanoyl-sn-glycero-3-phosphocholine](/img/structure/B1265236.png)
